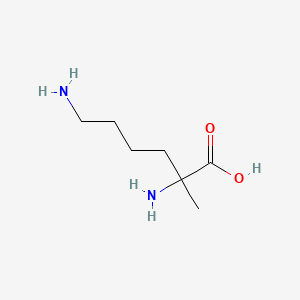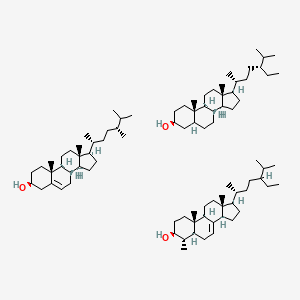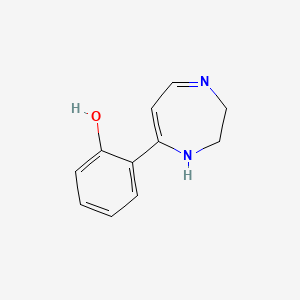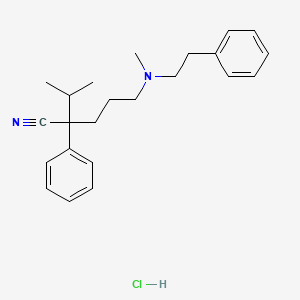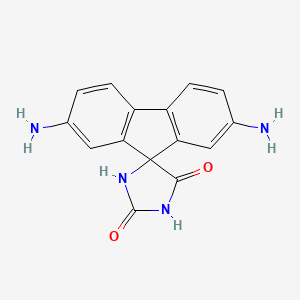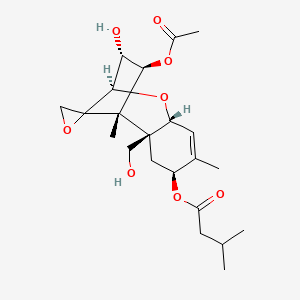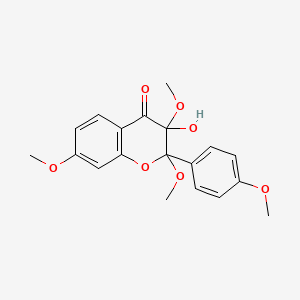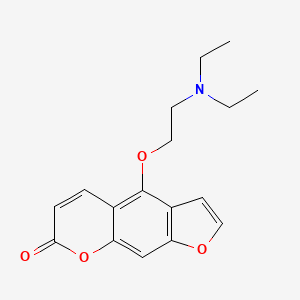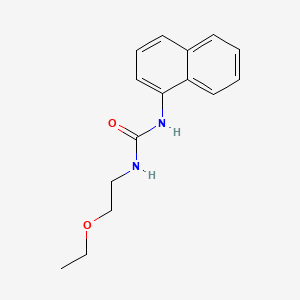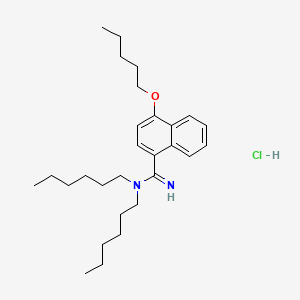
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position, a diethylamino group at the sixth position, and a carboxylic acid group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 6-(diethylamino)pyridine-4-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst such as sulfuric acid to form esters.
Amidation: The carboxylic acid group can react with amines to form amides, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Esterification: Alcohols (e.g., methanol, ethanol) and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Amidation: Amines (e.g., aniline, benzylamine) and coupling agents (e.g., DCC) in solvents like dichloromethane or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Esterification: Ester derivatives of this compound.
Amidation: Amide derivatives of this compound.
科学的研究の応用
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to modulation of their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
2-Chloro-6-(dimethylamino)pyridine-4-carboxylic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
2,6-Dichloropyridine-4-carboxylic acid: Contains two chlorine atoms at positions 2 and 6 instead of a diethylamino group.
2,6-Pyridinedicarbonyl dichloride: Contains two carboxylic acid groups at positions 2 and 6 instead of a diethylamino group.
Uniqueness
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid is unique due to the presence of both a diethylamino group and a carboxylic acid group on the pyridine ring
特性
CAS番号 |
6313-57-1 |
|---|---|
分子式 |
C10H13ClN2O2 |
分子量 |
228.67 g/mol |
IUPAC名 |
2-chloro-6-(diethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-13(4-2)9-6-7(10(14)15)5-8(11)12-9/h5-6H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
TVEGGFIPLKNNDA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=CC(=C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


